molecular formula C20H19ClFN3O B2443697 10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one CAS No. 1022505-60-7

10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Cat. No.: B2443697
CAS No.: 1022505-60-7
M. Wt: 371.84
InChI Key: JZIBEWSPFWNQSX-UHFFFAOYSA-N
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Description

10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c1-20(2)9-14-17(15(26)10-20)18(16-11(21)5-3-6-12(16)22)25-19-13(24-14)7-4-8-23-19/h3-8,18,24H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIBEWSPFWNQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=C(C=CC=C4Cl)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[940One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly in the field of medicinal chemistry. Here are some notable findings:

  • Anticancer Properties :
    • Studies have shown that derivatives of triazatricyclo compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
    • The presence of the chloro and fluorine substituents enhances the compound's potency against certain cancer cell lines.
  • Antimicrobial Activity :
    • Preliminary tests suggest that this compound has antimicrobial properties against various bacterial strains.
    • Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Neuroprotective Effects :
    • Some studies indicate potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's.
    • The compound may exert its effects by modulating neurotransmitter levels or reducing oxidative stress.

Applications in Medicinal Chemistry

The unique structure of 10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one opens avenues for various applications:

  • Drug Development : The compound can serve as a lead structure for developing novel anticancer agents or antibiotics.
  • Pharmacological Studies : Its diverse biological activities make it suitable for pharmacological profiling to understand its mechanisms of action.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that modifications to the triazatricyclo core could enhance cytotoxicity against breast cancer cells by up to 70% compared to control compounds.
  • Case Study on Antimicrobial Efficacy :
    • Research conducted on various derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new class of antibiotics.
  • Case Study on Neuroprotection :
    • An experimental model of neurodegeneration revealed that treatment with this compound led to reduced neuronal loss and improved cognitive function in animal models.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its combination of a chloro and fluoro substituent on the phenyl ring, along with the dimethyl groups, may influence its binding affinity and selectivity for various receptors.

Biological Activity

The compound 10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one (CAS No. 1022505-60-7) is a member of a class of tricyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H19ClFN3O, with a molecular weight of approximately 371.85 g/mol. The structure comprises a triazatricyclo framework that is substituted with a chlorofluorophenyl group and other functional moieties that may contribute to its biological properties .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and analgesic agent. It has been investigated for its interactions with various biological targets, including enzymes and receptors involved in pain and inflammation pathways.

1. Anti-inflammatory Activity

Studies have indicated that the compound exhibits significant inhibition of mPGES-1 (microsomal prostaglandin E synthase-1), an enzyme implicated in the inflammatory response. For instance, a related compound demonstrated an IC50 value of 8 nM against mPGES-1, suggesting that similar derivatives may also exhibit potent anti-inflammatory effects .

2. Analgesic Effects

In vivo studies have shown that compounds structurally related to this compound can significantly reduce pain responses in animal models. For example, lead compounds in this class demonstrated effective analgesic properties in LPS-induced thermal hyperalgesia models with ED50 values around 36.7 mg/kg .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to the target compound:

StudyActivity EvaluatedKey Findings
Study A (2016)mPGES-1 InhibitionCompound exhibited IC50 of 8 nM against mPGES-1; selective over COX enzymes .
Study B (2018)Analgesic ActivityDemonstrated significant pain relief in rodent models; effective in reducing hyperalgesia .
Study C (2020)PharmacokineticsShowed good oral bioavailability and CNS penetration; favorable pharmacokinetic profile in rats .

The proposed mechanism of action for the anti-inflammatory effects involves the inhibition of prostaglandin synthesis through mPGES-1 blockade. This action reduces the levels of pro-inflammatory mediators in tissues during inflammatory responses.

Q & A

Q. Table 2: Key Pharmacogenomic Targets ()

Target TypeGenes/ProteinsRelevance to Tricyclics
MetabolicCYP2D6, CYP3A4Primary oxidation pathways
TransporterABCB1, SLC6A4Blood-brain barrier penetration
PolymorphicGNB3, TNFLinked to adverse effects

Advanced: How to design experiments to optimize reaction yields while minimizing byproducts?

Methodological Answer:
Use statistical Design of Experiments (DoE) ():

  • Factors Screening : Identify critical variables (e.g., catalyst loading, temperature) via Plackett-Burman design.
  • Response Surface Methodology (RSM) : Optimize parameters using Central Composite Design (CCD) to maximize yield.
  • Validation : Confirm reproducibility with triplicate runs and ANOVA analysis .

Advanced: How to model hydrogen-bonding networks in crystalline forms of this compound?

Methodological Answer:
Apply graph-set analysis () to characterize intermolecular interactions:

  • Hydrogen-Bonding Patterns : Use SHELXTL () to generate .res files and analyze motifs (e.g., R₂²(8) rings).
  • Thermal Motion Analysis : Refine anisotropic displacement parameters to distinguish static vs. dynamic disorder.
  • Comparative Studies : Cross-reference with similar tricyclics (e.g., ’s C–Cl···π interactions) .

Advanced: How to address contradictions in bioactivity data across cell-based assays?

Methodological Answer:

  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability.
  • Metabolite Interference : Quantify active metabolites (e.g., 7-OH derivatives in ) via LC-MS.
  • Pathway Analysis : Use RNA-seq to identify off-target effects (e.g., dopamine receptor crosstalk) .

Advanced: What computational tools predict this compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with serotonin transporter (SLC6A4) PDB structures.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • AI Integration : Apply COMSOL Multiphysics for multi-parameter optimization (e.g., ligand strain vs. binding energy) .

Basic: What crystallization strategies are effective for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., hexane:EtOAc in ).
  • Cryoprotection : Add 20% glycerol to prevent ice formation during data collection.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .

Advanced: How to validate reaction mechanisms using kinetic isotope effects (KIEs)?

Methodological Answer:

  • Deuterium Labeling : Synthesize deuterated analogs at suspected rate-determining positions (e.g., C–H activation sites).
  • KIE Measurement : Compare kₐ/k_D via GC-MS or NMR kinetics. A KIE > 2 suggests hydrogen transfer is rate-limiting .

Advanced: How to reconcile discrepancies between computational and experimental solubility data?

Methodological Answer:

  • Force Field Adjustment : Refine COSMO-RS parameters using experimental solubility (e.g., in DMSO/water).
  • Hansen Solubility Parameters : Calculate HSPiP values and compare with solvent blends (e.g., ethanol/water gradients) .

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